3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by various substitution reactions to introduce the benzyl, isopropylbenzylthio, and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core would likely contribute to the rigidity of the molecule, while the benzyl, isopropylbenzylthio, and phenyl substituents would add to its bulkiness .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrrolo[3,2-d]pyrimidin-4-one core might undergo reactions typical of pyrroles and pyrimidinones, while the benzyl, isopropylbenzylthio, and phenyl groups might participate in reactions typical of alkyl and aryl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Pyrimidine Derivatives in Antimicrobial Activity
Pyrimidine derivatives, similar to the chemical compound , have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, a series of pyrimidine derivatives demonstrated considerable efficacy against various bacterial and fungal strains, outperforming standard drugs in some cases (Maddila et al., 2016).
Application in Antitumor Research
Pyrimidine derivatives have also been extensively researched for their antitumor properties. Compounds structurally related to the one have shown significant antiproliferative activity against various cancer cell lines, including liver, colon, and lung cancer. Some derivatives demonstrated higher activity than the standard drugs like doxorubicin (Hafez et al., 2017).
Role in Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) inhibition is a key mechanism in the treatment of cancer and bacterial infections. Pyrimidine derivatives, including the type under discussion, have been synthesized and evaluated as inhibitors of DHFR, showing promising results in inhibiting the growth of tumor cells and pathogens causing opportunistic infections (Gangjee et al., 2007).
Use in Antioxidant Studies
These derivatives have also been explored for their antioxidant properties. Studies have shown that certain pyrimidine derivatives exhibit significant antioxidant activities, with potential applications in combating oxidative stress-related diseases (Akbas et al., 2018).
Application in Aldose Reductase Inhibition
Pyrimidine derivatives have been tested as aldose reductase inhibitors, displaying activity in the micromolar range. These compounds, through their inhibitory action, could be useful in managing complications of diabetes, such as diabetic neuropathy (La Motta et al., 2007).
Synthesis for Pharmaceutical Applications
The synthesis of these compounds is crucial for their pharmaceutical applications. Various synthetic methods have been developed to produce these derivatives efficiently, enhancing their potential use in medicinal chemistry (Brahmachari & Nayek, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzyl-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-20(2)23-15-13-22(14-16-23)19-34-29-31-26-25(24-11-7-4-8-12-24)17-30-27(26)28(33)32(29)18-21-9-5-3-6-10-21/h3-17,20,30H,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBYOIEHIMPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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